molecular formula C21H16BrClFN5O2 B2846833 N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1351816-93-7

N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2846833
CAS No.: 1351816-93-7
M. Wt: 504.74
InChI Key: DBTJGSWIQJBXNJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group, a 5-methyl-1,3-oxazol-4-ylmethyl moiety, and halogenated aromatic rings. The compound integrates multiple pharmacophoric elements:

  • Triazole ring: Known for hydrogen-bonding capabilities and metabolic stability.
  • Oxazole ring: Enhances π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClFN5O2/c1-11-19(20(30)25-17-8-5-14(22)9-16(17)24)27-28-29(11)10-18-12(2)31-21(26-18)13-3-6-15(23)7-4-13/h3-9H,10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTJGSWIQJBXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Structural Overview

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structural formula is represented as follows:

C24H18BrClFN5O2\text{C}_{24}\text{H}_{18}\text{BrClF}\text{N}_5\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the target compound. For instance, compounds containing the 1,2,3-triazole moiety have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells
In a comparative study of several triazole derivatives, it was found that derivatives similar to our compound exhibited IC50 values ranging from 0.12 to 2.78 μM against the MCF-7 breast cancer cell line. The mechanism involved the activation of apoptotic pathways, indicated by increased p53 expression and caspase-3 cleavage .

CompoundIC50 (μM)Cell LineMechanism of Action
Triazole Derivative A0.65MCF-7Apoptosis via p53 and caspase activation
Triazole Derivative B2.41MCF-7Apoptosis via p53 and caspase activation

Antimicrobial Activity

The compound also presents potential antimicrobial properties. Research has indicated that triazole derivatives can inhibit the growth of various pathogens.

Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that similar triazole compounds inhibited bacterial growth at concentrations around 10 μg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Enzymes
Triazoles are known to interact with various enzymes involved in cell proliferation and survival. For instance, they may inhibit specific kinases or other regulatory proteins critical for cancer cell growth.

2. Induction of Apoptosis
As noted in the studies on MCF-7 cells, the compound likely induces apoptosis through pathways involving p53 and caspases.

3. Antimicrobial Action
The antimicrobial effects may result from interference with microbial metabolic processes or structural integrity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. The triazole moiety is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer cell metabolism. Triazoles have been found to interfere with the synthesis of nucleic acids and proteins necessary for cancer cell survival. This action is particularly relevant in the context of drug-resistant cancer types, where traditional therapies fail .

Pharmaceutical Development

Drug Design and Synthesis
The synthesis of this compound has been explored in various studies as a model for developing new pharmaceuticals. Its structural features allow for modifications that can enhance bioavailability and selectivity towards target cells .

Case Studies
A notable case study highlighted the compound's efficacy against specific cancer types such as breast and lung cancer. In vitro studies demonstrated that the compound could significantly reduce cell viability in these cancer lines compared to controls .

Comparison with Similar Compounds

Key Observations :

  • Fluorine’s electronegativity (3.98) may improve binding specificity via electrostatic interactions .
  • Heterocyclic Core : The oxazole in the target compound replaces thiazole in analog , altering electronic properties and steric bulk. Oxazole’s lower basicity (pKa ~0.8) compared to thiazole (pKa ~2.5) could influence solubility .

Computational Similarity Assessment

emphasizes that structural similarity metrics (e.g., Tanimoto coefficient) prioritize shared pharmacophores, while functional similarity considers biological outcomes. The target’s unique oxazole-triazole scaffold may classify it as structurally distinct from thiazole-based analogs, yet functionally analogous in therapeutic contexts .

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